(5-Fluoro-6-methylpyridin-2-yl)boronic acid
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Overview
Description
(5-Fluoro-6-methylpyridin-2-yl)boronic acid is a chemical compound with the molecular formula C6H7BFNO2 and a molecular weight of 154.93 . It is used for research purposes .
Synthesis Analysis
Pinacol boronic esters, which include this compound, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation has been reported . This process involves a radical approach and can be paired with a Matteson–CH2–homologation .Molecular Structure Analysis
Boronic acids, including this compound, interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . They can form reversible covalent bonds with 1,2- and 1,3-diols .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .Physical and Chemical Properties Analysis
This compound has a molecular weight of 154.94 . It should be stored in an inert atmosphere, under -20°C .Scientific Research Applications
Synthesis and Organic Chemistry
Pharmaceutical and Biological Applications
Boronic acids, including (5-Fluoro-6-methylpyridin-2-yl)boronic acid, are of significant interest in pharmaceutical and biological sciences due to their ability to interact with biological molecules. These interactions are crucial for the development of new therapeutic agents and diagnostic tools. For instance, boronic acids are integral in the design of fluorescent probes for detecting bioactive substances, leveraging the unique reactivity of boronic acids with diols for sensing applications. This reactivity is also pivotal in the creation of novel drug candidates and the exploration of their mechanisms, offering insights into potential medical applications. The research demonstrates the compound's potential in enhancing the understanding of molecular interactions within biological systems, presenting opportunities for innovation in drug development and diagnostic technologies (O. Hernández-Negrete et al., 2021; Jörg Axthelm et al., 2015).
Sensing and Detection
The unique properties of this compound facilitate its use in sensing and detection technologies, especially in the development of fluorescent sensors for biological and chemical analytes. These applications leverage the boronic acid's ability to form reversible covalent bonds with diols, enabling the selective detection of sugars, saccharides, and other diol-containing compounds. This functionality is instrumental in biomedical research, environmental monitoring, and industrial processes, where accurate and sensitive detection methods are crucial. The development of boronic acid-based sensors represents a significant advancement in analytical chemistry, providing tools that offer high specificity and sensitivity for various applications (Jan T. Gozdalik et al., 2017; Karel Lacina et al., 2014).
Mechanism of Action
Target of Action
The primary target of (5-Fluoro-6-methylpyridin-2-yl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, the compound interacts with its target through a process called transmetalation. This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki-Miyaura coupling reaction pathway. This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s worth noting that the compound is part of a class of organoboron reagents that are relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions .
Action Environment
The efficacy and stability of this compound, like other organoboron reagents, can be influenced by various environmental factors. These include the presence of other functional groups, the pH of the environment, and the temperature .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5-fluoro-6-methylpyridin-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3,10-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAILCPJIWDYCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=C(C=C1)F)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590548 |
Source
|
Record name | (5-Fluoro-6-methylpyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208101-45-4 |
Source
|
Record name | (5-Fluoro-6-methylpyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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